

Technical Guide: Physicochemical Properties and Synthesis of 3-Bromo-4-chlorobenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzoic acid

Cat. No.: B1273137

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This technical guide provides an in-depth overview of the melting point of **3-Bromo-4-chlorobenzoic acid**, a key intermediate in organic synthesis. The document outlines its physicochemical data, standardized experimental protocols for melting point determination and a common synthetic route, and a visual representation of its synthesis pathway.

Physicochemical Data: Melting Point

3-Bromo-4-chlorobenzoic acid is a colorless to yellowish crystalline solid.^[1] Its solubility is limited in water but notable in organic solvents such as alcohols, ethers, and ketones.^[1] There is a range of reported melting points for this compound, which are summarized in the table below. The variance may be attributed to the purity of the sample and the specific methodology used for determination. The majority of sources indicate a melting point in the range of 215-225 °C.

Parameter	Reported Value (°C)	Source
Melting Point	~170	[1]
Melting Point	215.5 - 224.5	[2]
Melting Point	217 - 223	[3]
Melting Point	218 - 222	[1]
Melting Point	219 - 223	[4]

Experimental Protocols

This protocol describes a standard method for determining the melting point of a solid crystalline compound like **3-Bromo-4-chlorobenzoic acid** using a melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)
- Capillary tubes (sealed at one end)
- **3-Bromo-4-chlorobenzoic acid**, finely powdered and dried
- Spatula
- Thermometer (calibrated)

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline **3-Bromo-4-chlorobenzoic acid** is packed into the sealed end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed to ensure uniform heat transfer.
- **Apparatus Setup:** The capillary tube is placed in the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor.

- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Determination: The rate of heating is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
- Verification: For accuracy, the determination should be repeated at least twice.

A frequently cited method for the synthesis of **3-Bromo-4-chlorobenzoic acid** involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction.^[5]

Materials:

- 3-amino-4-chlorobenzoic acid
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)
- Ice

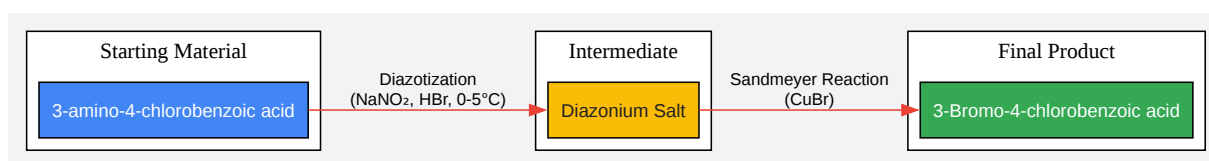
Procedure:

- Diazotization: 3-amino-4-chlorobenzoic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms an intermediate diazonium salt.
- Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide. The diazonium group is replaced by a bromine atom, leading to the formation of **3-Bromo-4-chlorobenzoic acid**.

- Isolation and Purification: The resulting precipitate is isolated by filtration, washed with cold water to remove impurities, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the final product.

Mandatory Visualizations

The following diagram illustrates the synthetic pathway for **3-Bromo-4-chlorobenzoic acid** as described in the experimental protocol.



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Caption: Synthesis of **3-Bromo-4-chlorobenzoic acid**.

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